17-Acetoxy-11-oxaprogesterone

Descripción

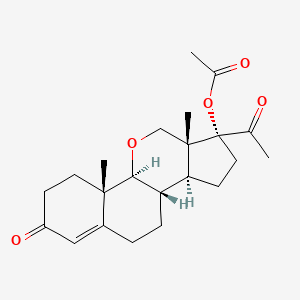

Structure

3D Structure

Propiedades

Número CAS |

57170-48-6 |

|---|---|

Fórmula molecular |

C22H30O5 |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

[(1S,2S,10S,11S,14R,15R)-14-acetyl-2,15-dimethyl-5-oxo-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-14-yl] acetate |

InChI |

InChI=1S/C22H30O5/c1-13(23)22(27-14(2)24)10-8-18-17-6-5-15-11-16(25)7-9-20(15,3)19(17)26-12-21(18,22)4/h11,17-19H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-/m0/s1 |

Clave InChI |

ORNAXFAXMIRIQF-WLNPFYQQSA-N |

SMILES |

CC(=O)C1(CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CO[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

SMILES canónico |

CC(=O)C1(CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Sinónimos |

17-acetoxy-11-oxaprogesterone |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 17 Acetoxy 11 Oxaprogesterone

Pioneering Synthetic Routes to 11-Oxaprogesterone Core Structures

The foundational work in the synthesis of 11-oxaprogesterone and its derivatives has explored various innovative routes, primarily utilizing naturally occurring steroids as starting materials. These methods laid the groundwork for the eventual synthesis of more complex analogues like 17-acetoxy-11-oxaprogesterone.

Synthesis from Hecogenin-Derived Intermediates

Hecogenin (B1673031), a sapogenin found in agave plants, has served as a crucial starting material for the synthesis of 11-oxa steroids. researchgate.netresearchgate.netoup.com A key intermediate, 11-oxa-5α-pregnane-3,20-dione, is readily available from hecogenin and provides a versatile scaffold for further modifications. researchgate.netresearchgate.net The conversion of hecogenin to this intermediate involves a series of well-established chemical transformations. cdnsciencepub.com

Elaboration of 11-Oxa Steroid Structures from Seco-Diols and Lactones

Alternative synthetic strategies for the 11-oxa steroid core involve the use of seco-diols and lactones. One method involves the treatment of 11-nor-9,12-seco-9,12-diols, derived from 11-nor-9,12-seco-9-oxo-12-acids, with acylating agents like p-toluenesulfonyl chloride in pyridine. researchgate.net Another approach focuses on the reduction of the carbonyl function of lactones of 11-nor-9,12-seco-9β-hydroxy-12-acids. researchgate.netkisti.re.kr These methods were instrumental in the initial synthesis of 11-oxaprogesterone, the first 11-oxa analogue of a steroid hormone. researchgate.net

Specific Synthetic Pathways for this compound

Building upon the synthesis of the 11-oxaprogesterone core, specific methodologies were developed to introduce the 17-acetoxy group, leading to the target compound.

Modified Barton Oxidation for 17-Hydroxy Function Introduction

The introduction of the 17-hydroxy group onto the 11-oxa-5α-pregnane-3,20-dione intermediate is a critical step in the synthesis of this compound. researchgate.netresearchgate.net This transformation is achieved through a modified Barton oxidation. researchgate.netresearchgate.net The Barton reaction, a radical reaction, allows for the functionalization of an unactivated carbon atom. In this context, it facilitates the introduction of the hydroxyl group at the C-17 position, which can then be acetylated to yield the final product. researchgate.netresearchgate.net

Stereoselective Synthesis Approaches for Oxasteroids

The stereochemistry of the steroid nucleus is paramount to its biological activity. Therefore, stereoselective synthetic methods are crucial in the preparation of oxasteroids to ensure the desired spatial arrangement of atoms.

Epoxidation and Epoxide Ring Opening Strategies in Steroid Synthesis

Epoxidation of carbon-carbon double bonds followed by regioselective and stereoselective ring-opening of the resulting epoxide is a powerful strategy in steroid synthesis. researchgate.netnumberanalytics.com This approach allows for the introduction of various functional groups with precise stereochemical control. researchgate.net For instance, asymmetric epoxidation of allylic alcohols can lead to the formation of specific stereoisomers of epoxides, which can then be opened by nucleophiles to introduce new functionalities at defined positions. numberanalytics.com While not explicitly detailed for this compound in the provided context, this methodology is a cornerstone of modern steroid synthesis and is applicable to the creation of diverse oxasteroid analogues. researchgate.netnumberanalytics.com The reactivity of epoxides makes them valuable intermediates for constructing complex ring systems and introducing functional groups. numberanalytics.com

Advanced Chemical Transformations and Derivatization Techniques

The synthesis and derivatization of 11-oxa steroids like this compound leverage a variety of advanced organic reactions to achieve the desired molecular architecture and functionality. These techniques are crucial for building the core oxasteroid structure and for introducing specific substituents in a controlled manner.

Photoinduced transformations offer unique pathways for the synthesis of functionalized oxasteroids. rsc.org These reactions often involve the generation of highly reactive intermediates, such as alkoxyl radicals, which can undergo regioselective bond cleavage and rearrangement to form cyclic ethers. rsc.orgrsc.org For instance, the irradiation of hypoiodites generated from 3β-hydroxy-7-oxo-Δ5-steroids in benzene (B151609) can lead to the formation of unsaturated 3-oxasteroids and 4a-homo-4-oxasteroids. rsc.orgrsc.org This process hinges on the regioselective β-scission of the corresponding alkoxyl radicals as the key step. rsc.org Such photochemical methods provide a powerful tool for constructing the oxasteroid framework under mild conditions, enabling the synthesis of complex structures that might be challenging to access through traditional thermal reactions. acs.orgcdnsciencepub.com

The Baeyer-Villiger oxidation is a fundamental reaction in organic synthesis that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.org This reaction is particularly valuable in steroid chemistry for the formation of the cyclic ether linkage characteristic of oxasteroids. researchgate.netcanada.ca The mechanism involves the initial protonation of the carbonyl oxygen, followed by the attack of the peroxyacid to form a Criegee intermediate. A subsequent migratory insertion of an adjacent carbon atom onto the peroxide oxygen results in the formation of the ester or lactone. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, as it determines which carbon-carbon bond adjacent to the carbonyl group is cleaved. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This predictability allows for the controlled synthesis of specific lactone isomers, which are key intermediates in the synthesis of 11-oxa steroids. researchgate.netrsc.org Both chemical reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), and enzymatic systems, like Baeyer-Villiger monooxygenases (BVMOs), can be employed to effect this transformation, with enzymes often offering superior stereoselectivity. wikipedia.orgcanada.ca

| Reaction Type | Description | Key Reagents/Conditions | Application in Steroid Synthesis |

| Photoinduced Transformation | Generation of alkoxyl radicals from hydroxy steroids, leading to β-scission and subsequent cyclization to form oxasteroids. rsc.orgacs.org | Hypoiodites, Irradiation (e.g., in benzene). rsc.org | Synthesis of functionalized oxasteroids with unsaturated B-rings. rsc.orgrsc.org |

| Baeyer-Villiger Oxidation | Oxidation of a cyclic ketone to a lactone, creating the cyclic ether moiety of an oxasteroid. wikipedia.org | Peroxyacids (e.g., m-CPBA), Peroxides, Baeyer-Villiger monooxygenases. wikipedia.orgcanada.caorganic-chemistry.org | Formation of the 11-oxa steroid core from a corresponding 11-keto steroid precursor. researchgate.net |

The biological activity of steroid analogues is highly dependent on the precise spatial arrangement of functional groups. Therefore, achieving regioselectivity and stereoselectivity during synthesis is paramount. researchgate.net The rigid, polycyclic structure of the steroid scaffold presents both challenges and opportunities for controlled functionalization. csic.es

In the context of this compound synthesis, the introduction of the 17-hydroxy group onto the 11-oxa steroid core is a critical step. A modified Barton oxidation has been utilized for this purpose, starting from an intermediate like 11-oxa-5α-pregnane-3,20-dione. researchgate.netscispace.com This reaction allows for the remote functionalization of a non-activated C-H bond, demonstrating a high degree of regioselectivity.

Furthermore, the stereochemistry at various chiral centers, particularly at C-17, must be controlled. Modern catalytic methods, including those employing transition metals or organocatalysts, have been developed to achieve high diastereoselectivity in the reduction of ketosteroids to hydroxysteroids. csic.es For example, while many methods produce 17β-hydroxy derivatives, specific catalysts can favor the formation of the 17α-hydroxy epimer. csic.es Such control is essential for synthesizing specific steroid analogues for comparative biological studies.

Synthesis of Related 11-Oxa Steroid Analogues for Comparative Research

To understand the structure-activity relationships of 11-oxa steroids, a variety of analogues are synthesized and studied. This comparative approach helps to elucidate the impact of the heteroatom and other structural modifications on the compound's biological profile.

The synthesis of various 11-oxa analogues of natural steroid hormones has been an active area of research. nih.govnih.gov Generally, the replacement of the 11-methylene group with an oxygen atom tends to reduce the progestational, androgenic, and estrogenic activities of the parent hormone. nih.gov

The synthesis of these analogues often starts from readily available steroid precursors like hecogenin. nih.govnih.gov For example, 11-oxatestosterone (B58472) has been synthesized from 11-oxa-5α-androstane-3,17-dione, which is itself derived from hecogenin. nih.gov Similarly, the synthesis of 17-ethynyl-11-oxatestosterone has been reported, demonstrating the versatility of the synthetic routes to create diverse 11-oxa steroids. nih.gov The synthesis of 17,21-dihydroxy-11-oxa-4-pregnene-3,20-dione, an 11-oxa analogue of corticoid hormones, further illustrates the breadth of research in this area. nih.gov

| 11-Oxa Steroid Analogue | Parent Hormone | Starting Material/Key Intermediate | Reported Observation |

| This compound | 17-Acetoxyprogesterone | 11-Oxa-5α-pregnane-3,20-dione researchgate.netscispace.com | Shows weak progestational activity. researchgate.netscispace.com |

| 11-Oxatestosterone | Testosterone | 11-Oxa-5α-androstane-3,17-dione nih.gov | Diminished androgenic and anabolic activities compared to testosterone. nih.gov |

| 17-Ethynyl-11-oxatestosterone | Ethisterone | 11-Oxa-5α-pregnane-3,20-dione nih.gov | Shows significant progestational activity. nih.gov |

| 11-Oxa-estradiol | Estradiol | Not specified | Strong diminution of uterotropic activity. nih.gov |

The exploration of steroid analogues extends beyond oxygen to include other heteroatoms at the 11-position and elsewhere in the steroidal framework. nih.gov The introduction of nitrogen, sulfur, selenium, or tellurium can significantly alter the physicochemical properties and biological activities of the resulting heterosteroids. nih.govnih.govwikipedia.org

Nitrogen (Aza-steroids): The synthesis of 11-aza steroids has been achieved, often employing strategies like intramolecular Diels-Alder cycloadditions. researchgate.net The introduction of a nitrogen atom can impart unique biological properties and has been explored in various positions of the steroid nucleus. wiley.com

Sulfur (Thia-steroids): Thia-steroids have been prepared, and like their oxa- and aza-counterparts, intramolecular Diels-Alder reactions have proven to be a useful synthetic strategy. researchgate.net Sulfur-containing steroids are also found in nature, particularly in marine organisms and geological sediments. nih.gov

Selenium (Selena-steroids): The first total synthesis of 11-selena steroids was also accomplished via an intramolecular Diels-Alder reaction. researchgate.netmdpi.com Selenium's unique electronic properties, being more metallic than sulfur, can lead to novel biological activities. redalyc.org The development of synthetic methods to introduce selenium into the steroid skeleton is an ongoing area of research. mdpi.comnih.gov

Tellurium (Tellura-steroids): Tellurium-containing steroids are the rarest among the chalcogen-substituted analogues. redalyc.org The synthesis of 11-tellura steroids has been reported, again utilizing an intramolecular Diels-Alder approach. researchgate.net Research has also focused on labeling steroids with tellurium isotopes (e.g., Te-123m) for imaging applications. snmjournals.org

Molecular Mechanisms and Biological Activity Investigations of 17 Acetoxy 11 Oxaprogesterone in Research Models

In Vitro Studies on Receptor Interactions and Binding Affinity

In vitro research provides a foundational understanding of a compound's potential biological activity by examining its direct interactions with molecular targets in a controlled experimental setting. For 17-Acetoxy-11-oxaprogesterone, these studies focus on its ability to bind to and activate steroid receptors, particularly the progesterone (B1679170) receptor (PR).

Ligand-receptor binding assays are fundamental in vitro tools used to determine the affinity of a test chemical for a specific receptor. These assays typically measure the ability of a compound to compete with a radiolabeled ligand (such as [3H]17β-estradiol for the estrogen receptor) for binding sites on the target receptor. oecd.org Test chemicals with high affinity will displace the radiolabeled ligand at lower concentrations. oecd.org

In the case of this compound, which is an analogue of the progestational agent 17-acetoxyprogesterone, its interaction with the progesterone receptor (PR) is of primary interest. researchgate.netresearchgate.netresearchgate.net Progesterone signaling is complex, mediated by two main nuclear receptor isoforms, Progesterone Receptor A (PRA) and Progesterone Receptor B (PRB), which have overlapping but also distinct sets of target genes. nih.govoncotarget.com Therefore, comprehensive binding studies would assess interactions with both isoforms.

Research findings indicate that this compound demonstrates markedly low progestational activity. researchgate.netresearchgate.net An evaluation using the oral Clauberg assay, a classic in vivo test measuring progestational effects on the uterine endometrium, revealed that the compound has "only extremely weak progestational activity". researchgate.netresearchgate.net This biological outcome strongly implies a very low binding affinity for the progesterone receptor compared to its parent compound.

Table 1: Comparative Progestational Activity

| Compound | Reported Biological Activity | Implied Receptor Affinity |

|---|---|---|

| 17-Acetoxyprogesterone | Orally active progestational agent researchgate.netresearchgate.netresearchgate.net | High |

| This compound | Extremely weak progestational activity researchgate.netresearchgate.net | Very Low |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. This method is valuable for understanding the molecular basis of ligand-receptor interaction and can be used to estimate the strength of binding. In steroid research, docking simulations can model how a compound like this compound fits into the ligand-binding domain (LBD) of nuclear receptors like the progesterone receptor. researchgate.net

The progesterone receptor's LBD is comprised of multiple alpha-helices that create a specific binding pocket. wikipedia.org Computational modeling could theoretically be employed to compare the binding pose and predicted energy of this compound within this pocket against that of progesterone or 17-acetoxyprogesterone. Such an analysis would help elucidate how the introduction of an oxygen atom in the steroid's B-ring affects key interactions with amino acid residues in the LBD, potentially explaining the observed decrease in biological activity. However, specific molecular docking studies for this compound have not been detailed in the available research.

The substitution of a carbon atom with a heteroatom, such as oxygen, in a steroid's skeleton is a significant structural modification that can profoundly alter its biological activity. The introduction of an oxygen atom at position 11 creates an "11-oxa" analogue. researchgate.netresearchgate.netresearchgate.net This change affects the molecule's three-dimensional shape, flexibility, and polarity, which are critical for receptor recognition and binding.

The position 11 on the steroid C-ring is known to be crucial for modulating receptor activity. For instance, 11-β aryl substituted steroids are a well-known class of selective progesterone receptor modulators (SPRMs). wikipedia.org Furthermore, the presence of C11-hydroxy or C11-oxo functional groups differentiates the agonist and antagonist activities of various steroids at both the progesterone and androgen receptors. nih.gov Specifically, certain C11-hydroxy C21 steroids show agonist activity at both PRA and PRB, while some C11-oxo steroids are agonists only at PRB. nih.gov

The 11-oxa modification in this compound appears to disrupt the optimal conformation required for effective binding to the progesterone receptor. This structural change is the likely cause of the compound's "extremely weak progestational activity," suggesting that the integrity of the carbon skeleton at this position is vital for maintaining the high-affinity interactions characteristic of its parent compound, 17-acetoxyprogesterone. researchgate.netresearchgate.net

Cellular and Subcellular Effects in Research Systems

Beyond direct receptor binding, understanding a compound's influence on cellular processes provides a more complete picture of its biological profile. This involves investigating its effects on intracellular signaling pathways and the regulation of gene expression.

As a lipophilic steroid molecule, this compound is expected to enter cells via passive diffusion across the cell membrane. evitachem.com Once inside, its effects would be mediated by interactions with intracellular targets, such as nuclear receptors or other enzymes, which in turn would modulate downstream signaling cascades. evitachem.com

Progesterone itself triggers both classical and non-genomic signaling. The classical pathway involves the binding of progesterone to its nuclear receptors (PR-A and PR-B), which then act as transcription factors to regulate gene expression. elifesciences.org The non-genomic pathway is much more rapid and is mediated by membrane progesterone receptors (mPRs), which can influence cellular events without directly altering transcription. elifesciences.org

Specific research has screened this compound as part of a library of compounds tested for their ability to increase cellular proliferation. googleapis.com A patent from this research suggests that some of the identified agents may function by decreasing the expression or activity of the p63 protein, a key regulator of cell proliferation and differentiation. googleapis.com This finding points to a potential, though likely weak, interaction of this compound with the p63 signaling pathway.

The regulation of gene expression is a primary mechanism through which steroid hormones exert their physiological effects. wikipedia.org Steroid-bound nuclear receptors bind to specific DNA sequences, known as hormone response elements, to either activate or repress the transcription of target genes. oncotarget.com

The potential for this compound to regulate gene expression is suggested by its inclusion in a screen for compounds that modulate cellular proliferation, a process tightly controlled by gene expression programs. googleapis.com The proposed mechanism involving the p63 protein would entail changes in the expression of p63-regulated genes. googleapis.com

The complexity of progesterone-mediated gene regulation is highlighted by the distinct roles of its two isoforms, PRA and PRB. In cellular models, these isoforms regulate different sets of genes. oncotarget.com Research using chromatin immunoprecipitation sequencing (ChIP-seq) has shown that while thousands of genomic binding sites are shared between PRA and PRB, each isoform also has a large number of unique binding sites, leading to distinct transcriptomes and cellular outcomes. oncotarget.com Any gene regulatory effects of this compound would theoretically be dependent on the specific PRA and PRB ratio within a given cell model and would be significantly attenuated by its weak receptor binding affinity.

Table 2: Progesterone Receptor Isoform Genomic Binding Sites in T47D Cells (Example Data)

| Binding Profile | Number of Genomic Sites |

|---|---|

| Unique to PRA | 10,520 oncotarget.com |

| Unique to PRB | 7,785 oncotarget.com |

| Common to PRA and PRB | 4,480 oncotarget.com |

Comparative Analysis of Biological Activities in Research Models

The progestational activity of this compound has been evaluated in preclinical research, notably using the oral Clauberg assay in animal models. This assay measures the progestational effect of a substance by observing its impact on the uterine endometrium of immature female rabbits primed with estrogen. Research findings consistently report that this compound exhibits only "extremely weak" progestational activity when administered orally in this assay. researchgate.netresearchgate.netresearchgate.net

This compound was synthesized as the 11-oxa analogue of 17-acetoxyprogesterone, a known orally active progestational agent. researchgate.netresearchgate.netresearchgate.netscispace.com The defining structural difference is the substitution of the methylene (B1212753) group at position 11 with an oxygen atom. This modification is part of a broader research effort into oxasteroids to understand structure-activity relationships. nih.govscilit.com

In general, the replacement of the 11-methylene group with oxygen in steroid hormones tends to result in a decrease in progestational, androgenic, and estrogenic activities. nih.gov This trend is clearly observed with this compound. Its extremely weak progestational effect stands in contrast to the activity of its parent compound, 17-acetoxyprogesterone.

Furthermore, its activity can be compared to its direct precursor, 11-oxaprogesterone (which lacks the 17-acetoxy group). 11-Oxaprogesterone itself shows markedly reduced progestational activity in the parenteral Clauberg test when compared with natural progesterone. scispace.com The addition of the 17-acetoxy group to the 11-oxa structure does not appear to restore or enhance this activity. Another related analogue, 17alpha-acetoxymethylprogesterone, was also found to be inactive in the Clauberg test, even at high doses. scispace.comnih.gov

The investigation into 11-oxa steroid analogues was significantly motivated by the discovery that 11-oxaprogesterone, when compared to progesterone, demonstrated a markedly reduced progestational effect but a significantly enhanced ovulation-inhibiting (anovulatory) activity in rabbits. scispace.comnih.gov This dissociation of activities prompted the synthesis and biological evaluation of other 11-oxa hormone analogues, including this compound. nih.gov

Despite being synthesized as part of this research program, specific data on the ovulation-inhibiting activity of this compound itself is not detailed in the available scientific literature. The primary reported biological characteristic of this specific compound is its very low progestational potency. researchgate.netresearchgate.netresearchgate.net

Data Tables

Table 1: Comparative Biological Activity of 11-Oxa Progestin Analogues

| Compound | Progestational Activity (Clauberg Assay) | Ovulation Inhibiting Activity |

| Progesterone | Baseline activity (parenteral) | Baseline activity |

| 11-Oxaprogesterone | Markedly reduced (parenteral) scispace.com | Significantly enhanced scispace.comnih.gov |

| This compound | Extremely weak (oral) researchgate.netresearchgate.netresearchgate.net | Data not specified in research |

Theoretical Frameworks for Understanding Steroid Biological Activity

The biological activity of a steroid, such as this compound, is intricately linked to its molecular structure. The interaction between a steroid and its receptor, which initiates a biological response, is governed by principles of molecular recognition. This recognition depends on the three-dimensional shape of the steroid, the distribution of its electronic charges, and the presence of specific functional groups that can form favorable interactions with the amino acid residues of the receptor's binding pocket. Theoretical frameworks, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, provide a basis for understanding and predicting how structural modifications to a steroid molecule can influence its biological activity.

The introduction of a heteroatom, such as oxygen in the C-11 position of the steroid nucleus to form an 11-oxa steroid, represents a significant structural alteration. nih.gov Such modifications can profoundly impact the molecule's conformation, polarity, and ability to bind to its target receptor. Research into 11-oxa and other heteroatom-containing steroid analogues has demonstrated that the replacement of a methylene group with an oxygen atom often leads to a decrease in hormonal activity. nih.gov

In the case of progesterone analogues, the binding affinity to the progesterone receptor (PR) is a critical determinant of their progestational activity. The progesterone receptor, like other steroid receptors, has a specific ligand-binding domain (LBD) that accommodates the steroid molecule. The binding is a complex process involving hydrophobic interactions, hydrogen bonding, and van der Waals forces. Any change in the steroid's structure can affect these interactions and, consequently, its binding affinity and biological potency.

For instance, the 17α-acetoxy group is a common modification in synthetic progestins, often enhancing activity and oral bioavailability compared to the parent 17α-hydroxy compounds. However, the influence of this group can be modulated by other structural features of the steroid.

Studies on various progesterone derivatives have provided insights into the structural requirements for effective PR binding and progestational activity. These studies form a crucial part of the theoretical framework for evaluating novel compounds like this compound.

Research Findings on Progesterone Analogue Activity

Research has shown that modifications at various positions of the progesterone steroid nucleus have differential effects on its biological activity. The following table summarizes the relative binding affinity (RBA) for the progesterone receptor and the progestational activity of several progesterone analogues, providing a comparative context for understanding the potential activity of this compound.

| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (%) | Progestational Activity | Reference |

| Progesterone | 100 | Standard | nih.gov |

| 17α-Hydroxyprogesterone | 1 | Weak | nih.gov |

| 17α-Hydroxyprogesterone Caproate (17-OHPC) | 26-30 | Potent and long-lasting | nih.gov |

| 11-Oxaprogesterone | Lower than progesterone | Diminished | nih.gov |

| This compound | Not specified, but progestational activity is "extremely weak" | Extremely weak | researchgate.net |

| 6α-Methyl-17α-acetoxyprogesterone | Potent | Potent | google.com |

The data indicates that while the 17α-esterification can enhance activity (as seen with 17-OHPC), the introduction of an 11-oxa group generally diminishes it. nih.govnih.gov The extremely weak progestational activity reported for this compound suggests that the negative impact of the 11-oxa substitution on receptor binding and/or activation likely outweighs any potential positive contribution from the 17-acetoxy group. researchgate.net

Computational modeling and molecular docking studies are modern theoretical tools that can further elucidate these structure-activity relationships. mdpi.com Such in silico methods can predict the binding orientation of a ligand like this compound within the progesterone receptor's binding pocket and estimate the binding energy. These models can help visualize how the 11-oxa modification might introduce unfavorable steric or electronic interactions, thus explaining the observed low biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 17 Acetoxy 11 Oxaprogesterone Derivatives

Computational and Theoretical Approaches to SAR

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for systematically investigating the effects of molecular features on biological activity. For steroid derivatives, including those of 17-acetoxy-11-oxaprogesterone, a variety of computational techniques have been employed to build predictive models and to elucidate the structural requirements for desired biological responses.

The Electronic Indices Methodology (EIM) is a computational approach that correlates the electronic properties of molecules with their biological activities. In the context of steroid SAR, EIM has been utilized to identify the key electronic features that govern the interaction of steroids with their receptors. This methodology is based on the calculation of various electronic descriptors, such as atomic charges, frontier orbital energies, and dipole moments, which can quantify the electronic landscape of a molecule.

For progesterone (B1679170) derivatives, EIM studies have highlighted the importance of specific electronic characteristics in determining their binding affinity to the progesterone receptor (PR). These studies often reveal that the distribution of electron density across the steroid nucleus, particularly in the A-ring and D-ring, plays a crucial role in receptor recognition and activation. While specific EIM data for this compound is not extensively published, the principles derived from studies on analogous progesterone derivatives can be extrapolated.

Illustrative EIM-derived descriptors for a set of hypothetical progesterone analogues are presented in the table below to demonstrate the application of this methodology.

| Compound | Net Charge on C3-ketone Oxygen | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Relative Binding Affinity (%) |

| Progesterone | -0.45 | -6.2 | 1.5 | 2.9 | 100 |

| Analogue A | -0.48 | -6.1 | 1.6 | 3.1 | 120 |

| Analogue B | -0.42 | -6.3 | 1.4 | 2.8 | 80 |

| Analogue C | -0.50 | -6.0 | 1.7 | 3.3 | 150 |

Quantum chemical calculations provide a powerful tool for determining a wide range of molecular descriptors that are fundamental to understanding the SAR of steroid hormones. These calculations, based on the principles of quantum mechanics, can accurately predict the three-dimensional structure, electronic properties, and reactivity of molecules. Descriptors derived from these calculations, such as electrostatic potentials, molecular orbital energies, and atomic charges, are frequently used in QSAR modeling.

In the study of progestogens, quantum chemical calculations have been instrumental in elucidating the electronic and steric factors that influence their biological activity. For instance, the calculation of molecular electrostatic potential maps can reveal regions of a molecule that are likely to engage in electrostatic interactions with the receptor. Similarly, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often correlated with the molecule's ability to participate in charge-transfer interactions.

A selection of quantum chemically-derived molecular descriptors for a series of 17-acetoxyprogesterone derivatives is shown in the table below, illustrating their use in QSAR studies.

| Derivative | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) | Surface Area (Ų) | LogP |

| 17-acetoxyprogesterone | -6.35 | 1.42 | 350.2 | 450.1 | 3.8 |

| 6-chloro-17-acetoxyprogesterone | -6.41 | 1.38 | 360.5 | 465.3 | 4.2 |

| 6-methyl-17-acetoxyprogesterone | -6.32 | 1.45 | 365.8 | 470.5 | 4.1 |

Principal Component Analysis (PCA) and Neural Networks (NN) are advanced statistical techniques used in QSAR to handle complex datasets with a large number of descriptors. PCA is a dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, making it easier to identify the most important factors influencing biological activity.

Neural Networks are computational models inspired by the structure and function of biological neural networks. In QSAR, NNs are used to model non-linear relationships between molecular descriptors and biological activity. They have proven to be powerful tools for developing predictive models for the activity of steroid derivatives. For progesterone receptor binding, QSAR models have been developed using a combination of feature selection methods and machine learning techniques like NNs, often demonstrating high predictive accuracy. scielo.br

A typical workflow would involve calculating a wide array of molecular descriptors for a series of progesterone analogues and then using PCA to reduce the dimensionality of the data. The resulting principal components are then used as input for a neural network to build a predictive QSAR model.

The following table provides a hypothetical example of the statistical outcomes from a PCA-NN analysis on a set of progestins.

| Model | Number of Descriptors | Number of Principal Components | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) |

| PCA-NN | 150 | 5 | 0.92 | 0.75 | 0.85 |

Frontier orbital theory focuses on the interactions between the HOMO and LUMO of reacting species. In the context of drug-receptor interactions, this analysis can provide insights into the nature of the binding. The energy and shape of the HOMO and LUMO of a steroid derivative can indicate its propensity to act as an electron donor or acceptor in interactions with the receptor's amino acid residues.

For progesterone derivatives, the characteristics of their frontier orbitals are believed to influence their binding affinity and agonist/antagonist profile. For example, a lower LUMO energy might suggest a greater susceptibility to nucleophilic attack from an electron-rich residue in the receptor binding pocket. Analysis of the spatial distribution of these orbitals can also highlight the specific atoms or regions of the steroid that are most likely to be involved in key orbital interactions with the receptor.

Influence of the 11-Oxa Substitution on Molecular Interactions and Conformational Landscapes

Research has indicated that the substitution of the 11-methylene group with an oxygen atom generally leads to a decrease in progestational activity. nih.gov This suggests that the modification impacts the molecule's ability to effectively bind to and/or activate the progesterone receptor.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a steroid is a critical determinant of its ability to fit into the binding pocket of its receptor. The rigid tetracyclic structure of steroids limits their conformational flexibility, but subtle changes in the conformation of the rings, particularly the A-ring, can have a profound impact on biological activity.

Computational methods such as molecular mechanics and molecular dynamics simulations are employed to explore the conformational landscape of 11-oxaprogesterone derivatives. These studies can identify the low-energy conformations that are likely to be biologically relevant and can provide insights into how the 11-oxa substitution alters the preferred shape of the molecule compared to its carbocyclic counterpart.

The table below presents hypothetical conformational energy data for the A-ring of progesterone and an 11-oxa analogue, illustrating the potential impact of the substitution on conformational preference.

| Conformation | Progesterone (Relative Energy, kcal/mol) | 11-Oxa-progesterone Analogue (Relative Energy, kcal/mol) |

| Chair | 0.0 | 0.2 |

| Half-Chair | 5.3 | 5.8 |

| Boat | 6.0 | 6.5 |

| Twist-Boat | 5.5 | 6.1 |

Hydrogen Bonding Network Modulation by Heteroatom Presence

The oxygen atom in the 11-oxa position introduces a potential hydrogen bond acceptor site. This is a significant change from the methylene (B1212753) group typically present at this position in natural progestogens. The lone pairs of electrons on the ether oxygen can form hydrogen bonds with donor groups in a receptor's binding pocket, such as the hydroxyl groups of serine, threonine, or tyrosine residues, or the amide protons of asparagine or glutamine. This additional interaction point could, in principle, alter the binding affinity and specificity of the molecule.

The impact of heteroatoms on hydrogen bonding is a key consideration in the design of novel steroid analogues. nih.gov The strategic placement of heteroatoms can be used to introduce new hydrogen bonding interactions, to block undesirable interactions, or to alter the conformation of the molecule to better fit a target binding site. nih.gov

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group | Position | Type of Interaction | Potential H-Bonding Partner in a Receptor |

| Carbonyl | C3 | Acceptor | Amino acid residues with -OH or -NH groups |

| Carbonyl | C20 | Acceptor | Amino acid residues with -OH or -NH groups |

| Acetoxy | C17 | Acceptor | Amino acid residues with -OH or -NH groups |

| Oxa | C11 | Acceptor | Amino acid residues with -OH or -NH groups |

Design Principles for Novel Steroid Analogues Based on this compound Core

The design of novel steroid analogues based on the this compound core is guided by the goal of modulating biological activity through strategic structural modifications. The core structure itself, with its known weak progestational activity, serves as a starting point for further chemical exploration.

Rational Modification Strategies for Modulated Biological Activity

Rational modification strategies for steroid analogues aim to enhance desired biological activities while minimizing or eliminating undesirable ones. For progesterone derivatives, modifications at various positions of the steroid nucleus have been shown to significantly impact activity. nih.gov

One common strategy involves the introduction of substituents at the C6 position. For instance, the addition of a methyl, chloro, or bromo group at C6, especially when combined with unsaturation at C4 or C4,6, can strongly enhance activity. nih.gov The nature of this enhancement appears to be more steric than electronic. nih.gov Applying this principle to the this compound core could potentially lead to analogues with increased progestational activity.

Another key area for modification is the 17α-position. While the acetoxy group at this position is often associated with oral activity in progestins, its removal or replacement can also be explored. For example, the synthesis of 17-ethynyl-11-oxatestosterone resulted in a compound with significant progestational activity. nih.gov This suggests that the introduction of an ethynyl group at the 17α-position of an 11-oxa steroid could be a viable strategy to enhance progestational effects.

The 11-oxa feature itself is a significant modification. Generally, the replacement of the 11-methylene group by oxygen results in a decrease in hormonal activities. nih.gov This suggests that modifications to counteract the negative impact of the 11-oxa group on activity would be a key design principle. This could involve conformational restriction of the steroid backbone or the introduction of other functional groups that can establish favorable interactions with the target receptor.

Table 2: Illustrative Modification Strategies and Their Potential Impact on Biological Activity

| Modification Site | Type of Modification | Rationale | Potential Outcome on this compound Core |

| C6 | Introduction of CH3, Cl, or Br | Enhance binding affinity through steric interactions | Increased progestational activity |

| C4, C6 | Introduction of double bonds | Induce conformational changes favorable for receptor binding | Increased progestational activity |

| C17α | Replacement of acetoxy with ethynyl group | Enhance progestational activity | Potentially increased progestational activity |

| Steroid Backbone | Introduction of conformational constraints | Optimize fit within the receptor binding pocket | Counteract the negative effect of the 11-oxa group |

Library Design and High-Throughput Screening in Research

Library design and high-throughput screening (HTS) are powerful tools in modern drug discovery for identifying novel bioactive compounds from a large collection of molecules. nih.gov In the context of this compound, these techniques can be employed to systematically explore the structure-activity relationships of its derivatives.

A combinatorial library based on the this compound scaffold would involve the systematic introduction of a variety of substituents at key positions, such as C6, C7, C16, and C21. The design of such a library would be guided by the rational modification strategies discussed previously, aiming to create a diverse set of analogues with a high potential for biological activity. Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, which can then be subjected to HTS. nih.govslideshare.net

HTS assays would be developed to rapidly assess the biological activity of the synthesized compounds. For progesterone receptor agonists, a common HTS method is a competitive binding assay using a radiolabeled progestin. A scintillation proximity assay (SPA) format can be used to enable high-throughput screening of large compound collections. nih.gov This approach allows for the rapid identification of "hit" compounds that exhibit the desired biological activity.

Once hits are identified from the initial screen, they can be further characterized and optimized through iterative rounds of chemical synthesis and biological testing. This process, often referred to as a "hit-to-lead" campaign, aims to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. The application of library design and HTS to the this compound core could potentially lead to the discovery of novel progestins or compounds with other valuable pharmacological activities.

Analytical and Characterization Methodologies for 17 Acetoxy 11 Oxaprogesterone in Research

Chromatographic Techniques for Separation and Quantification

Detailed research findings on the application of HPLC, GC, and UHPLC for the specific separation and quantification of 17-Acetoxy-11-oxaprogesterone are not available in the searched literature.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

Specific HPLC methodologies, including column types, mobile phases, flow rates, and detector settings used for the analysis of this compound, are not documented in the available resources.

Gas Chromatography (GC) for Volatile Derivatives

Information regarding the preparation of volatile derivatives of this compound and the specific GC conditions (e.g., column, temperature programming, detector) for their analysis is not present in the accessible literature.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

There are no specific research findings detailing the application of UHPLC for the analysis of this compound in the available sources.

Spectroscopic Characterization Techniques

Specific spectroscopic data necessary for the structural elucidation and molecular identification of this compound is not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While NMR spectroscopy is a standard technique for the structural elucidation of steroids, the specific chemical shifts (¹H and ¹³C), coupling constants, and 2D NMR correlation data for this compound are not documented in the available resources.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Metabolite Profiling in Research

Detailed mass spectrometric data, such as the mass-to-charge ratio of the molecular ion, fragmentation patterns, and methodologies for metabolite profiling of this compound, are not described in the accessible literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for the initial identification and structural confirmation of this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) for Analogous Compounds |

| Acetoxy C=O Stretch | ~1730 |

| C-20 Ketone C=O Stretch | ~1700 |

| α,β-Unsaturated C=O Stretch (A-ring) | ~1670 |

| C-O-C (Ether) Stretch | ~1100-1250 |

| C-O (Ester) Stretch | ~1240 |

This table presents expected IR absorption ranges for this compound based on data from structurally similar progestins.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used to identify chromophores within the molecule. The most significant chromophore in this compound is the α,β-unsaturated ketone system in the A-ring of the steroid nucleus. This conjugated system absorbs UV radiation at a characteristic wavelength. For progesterone (B1679170) and its derivatives, this absorption maximum (λmax) is consistently observed around 240-250 nm. researchgate.netresearchgate.net This technique is particularly useful for quantitative analysis in solution, following the Beer-Lambert law.

| Chromophore | Expected λmax for Analogous Compounds |

| α,β-Unsaturated Ketone | 240-250 nm |

This table indicates the expected UV absorption maximum for this compound based on data from progesterone and its derivatives. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While the crystal structure of this compound is not publicly available, numerous studies have successfully employed this technique to elucidate the structures of related steroids, such as progesterone and various synthetic progestins. nih.gov This body of work demonstrates the feasibility and power of X-ray crystallography for the definitive structural characterization of this class of compounds. taylorfrancis.com

Future Research Directions and Potential Academic Applications of 17 Acetoxy 11 Oxaprogesterone

The synthetic steroid analogue, 17-acetoxy-11-oxaprogesterone, represents a unique scaffold within the broader class of oxasteroids. While initial investigations have noted its synthesis and basic biological characterization, its full potential as a tool for academic research and discovery remains largely untapped. researchgate.net The future of research concerning this compound lies not in its direct clinical application, but in its utility as a chemical entity to probe biological systems, develop new synthetic methods, and leverage cutting-edge technologies to understand steroid hormone action. This article explores the prospective research avenues for this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 17-Acetoxy-11-oxaprogesterone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydroxylation at the 17α position followed by acetylation. A common approach uses progesterone derivatives as precursors, with selective oxidation at C11 and subsequent esterification. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like boron trifluoride etherate) significantly affect stereochemistry and yield. For example, excessive heat may lead to epimerization at C11, reducing purity. Chromatographic purification (e.g., silica gel column) is critical to isolate the target compound from byproducts .

Q. How is this compound quantified in biological matrices, and what validation parameters are essential for assay reliability?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for steroid analysis. Validation requires calibration curves with deuterated internal standards (e.g., Medroxyprogesterone acetate-d3) to correct for matrix effects. Key parameters include linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%). Cross-reactivity with structurally similar progestins (e.g., 17α-hydroxyprogesterone) must be ruled out .

Q. What biological activities are attributed to this compound, and how are these assessed in vitro?

- Methodological Answer : The compound exhibits progestogenic activity via binding to nuclear progesterone receptors (PR). In vitro assays include PR transactivation assays using reporter gene systems (e.g., luciferase in HeLa cells) and competitive binding assays against radiolabeled progesterone. Dose-response curves (EC₅₀ values) and receptor specificity (vs. glucocorticoid or androgen receptors) should be validated using reference agonists/antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., PR isoform expression differences) or assay conditions (e.g., serum-free vs. serum-containing media). To address this, standardize protocols using WHO-recommended reference materials and perform parallel experiments in multiple models (e.g., primary cells vs. immortalized lines). Statistical meta-analysis of historical data can identify confounding variables .

Q. What strategies are recommended for studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS at timed intervals. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Include controls with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Compare results with structurally related progestins to infer metabolic hotspots .

Q. How should researchers design experiments to evaluate the off-target effects of this compound on adrenal steroidogenesis?

- Methodological Answer : Use adrenal cell lines (e.g., H295R) and measure downstream steroids (e.g., cortisol, androstenedione) via immunoassays or LC-MS. Employ RNA-seq or qPCR to assess transcriptional regulation of enzymes (e.g., CYP21A2, CYP17A1). Dose-response studies must include physiological progesterone as a comparator to distinguish specific vs. nonspecific effects .

Q. What analytical techniques are suitable for characterizing crystalline polymorphism in this compound, and how does this impact bioavailability studies?

- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphic forms. Solubility studies in biorelevant media (e.g., FaSSIF) correlate polymorphism with dissolution rates. For bioavailability, use animal models (e.g., rats) to compare AUC and Cmax between polymorphic forms. Ensure strict humidity control during storage to prevent phase transitions .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Always report raw data alongside normalized values (e.g., fold-changes) to enhance reproducibility. Use Bland-Altman plots for assay comparison .

- Experimental Controls : Include vehicle controls, reference standards, and inter-assay replicates to distinguish compound-specific effects from technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.